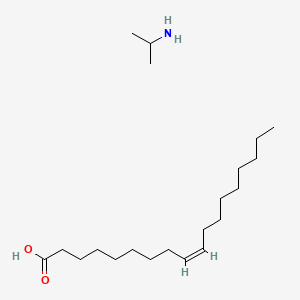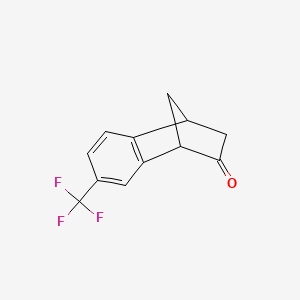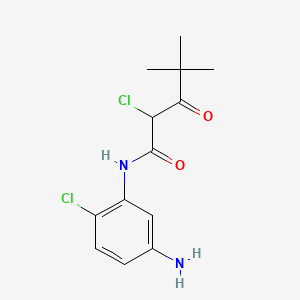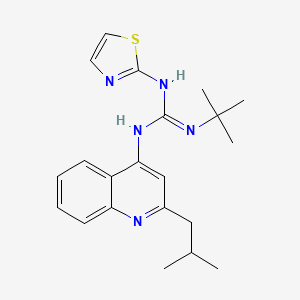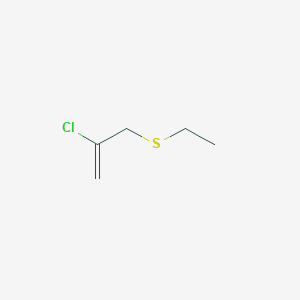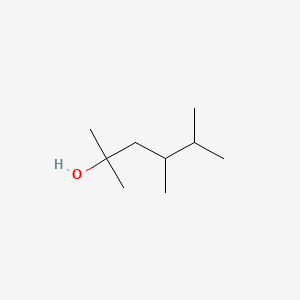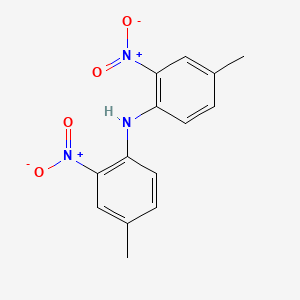
4-Methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline is an organic compound characterized by its complex molecular structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of 4-methylacetanilide, followed by a series of substitution reactions to introduce the nitro groups at specific positions on the aromatic ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out in a controlled environment to manage the exothermic nature of the nitration process. Post-reaction, the compound is purified through recrystallization or chromatography techniques to achieve the required industrial-grade purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic ring are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable nitro groups.
Mécanisme D'action
The mechanism by which 4-Methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The pathways involved may include oxidative stress responses and inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
- 4-Chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- 4-amino-N-(4-nitrophenyl)benzenesulfonamide
- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide
Comparison: 4-Methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
65712-02-9 |
|---|---|
Formule moléculaire |
C14H13N3O4 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
4-methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline |
InChI |
InChI=1S/C14H13N3O4/c1-9-3-5-11(13(7-9)16(18)19)15-12-6-4-10(2)8-14(12)17(20)21/h3-8,15H,1-2H3 |
Clé InChI |
CFXKVFVXTWNBDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


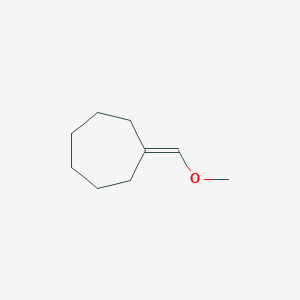
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
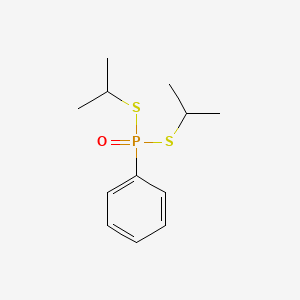
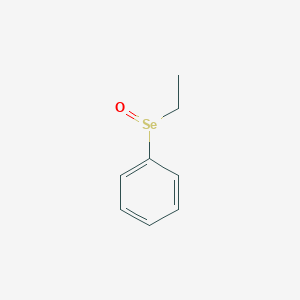
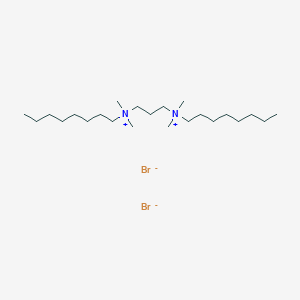
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
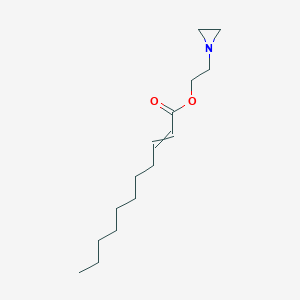
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
